![molecular formula C6H7BrN2O B2859525 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine CAS No. 1779970-02-3](/img/structure/B2859525.png)
3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,3-c][1,4]oxazine is a class of compounds that belong to the larger family of imidazoles. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the ring contains nitrogen (N), oxygen (O), and carbon © atoms. The “3-bromo” part of the name indicates that a bromine (Br) atom is attached to the third carbon in the ring .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the imidazole ring, followed by the introduction of the oxazine ring. The bromine atom is typically introduced through a process known as bromination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxazine rings, with a bromine atom attached. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
As a brominated compound, “3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine” could potentially undergo various reactions. For example, it might participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might make the compound denser and more polar than its non-brominated counterpart .Scientific Research Applications
Antitubercular Properties
Compounds related to 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine, such as nitroimidazoles, have been extensively explored for their potential use as new antituberculars. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. The structural requirement for aerobic activity includes an oxygen atom at the 2-position of the imidazole ring. Modifications to this structure, such as replacing the benzylic oxygen at the 6-position with nitrogen, have shown to slightly improve potency. These studies highlight the importance of the nitroimidazole moiety and its structural analogs in the development of antitubercular treatments (Kim et al., 2009).
Synthesis and Properties of Imidazo[4,3-c][1,4]oxazine Derivatives
The synthesis and properties of derivatives of imidazo[4,3-c][1,4]oxazine, such as 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides, have been explored. These compounds were synthesized through the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides, demonstrating the versatility of imidazo[4,3-c][1,4]oxazine derivatives in synthesizing new heterocyclic compounds with potential biological activities (Demchenko et al., 2003).
Anticancer and Antimicrobial Activities
The exploration of imidazo[4,3-c][1,4]oxazine derivatives extends to their potential anticancer and antimicrobial activities. For instance, the synthesis and evaluation of 3H-imidazo[4,5-b] pyridine derivatives have shown promising results in antimicrobial and anticancer screenings. These derivatives exhibit significant antibacterial activity and have shown prominent anticancer activity against breast cancer cell lines, MCF-7 and BT-474. Such findings indicate the potential of imidazo[4,3-c][1,4]oxazine derivatives as scaffolds for the development of new therapeutic agents (Shelke et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
properties
IUPAC Name |
3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-3-5-4-10-2-1-9(5)6/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHEHFPFAHCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.